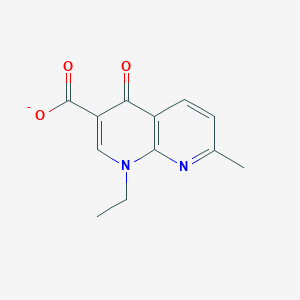

Nalidixic acid anion

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWLWQUZZRMNGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry for Nalidixic Acid

Innovative Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core Structure

The 1,8-naphthyridine scaffold is the foundational chemical structure of nalidixic acid and has been a subject of significant interest in medicinal chemistry due to its diverse biological activities. nih.govresearchgate.net Traditional synthesis methods include the Skraup, Combes, and Friedlander reactions. nih.gov Among these, the Friedlander annulation is considered one of the most straightforward routes, typically involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Modern advancements have focused on improving the efficiency and environmental footprint of these classical methods. One innovative approach involves the use of ionic liquids (ILs) as both green solvents and catalysts for the Friedlander reaction. nih.gov For instance, basic ionic liquids have demonstrated remarkable catalytic activity in the synthesis of 1,8-naphthyridine derivatives, offering advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. nih.gov Other strategies aim to modify the core structure to create novel derivatives. Molecular manipulation at the β-carbon of the α,β-unsaturated site of nalidixic acid through Michael addition has been explored to generate new derivatives with potentially modified properties. researchgate.net

The versatility of the 1,8-naphthyridine core allows for the synthesis of a wide array of derivatives through various chemical manipulations. nih.govresearchgate.net Researchers have developed methods for creating fused heterocyclic systems, such as imidazo[1,2-α] sbmu.ac.irnaphthyridine, via techniques like direct C–H arylation, further expanding the chemical space accessible from this core structure. researchgate.net

Control over Ionization State During Synthesis and Isolation of Nalidixic Acid Anion

Nalidixic acid is a carboxylic acid, and control over its ionization state is crucial during synthesis and purification. nih.gov The molecule exists in its protonated (acidic) form or its deprotonated (anionic) form depending on the pH of the solution. The anionic form, the this compound, is the conjugate base formed by the loss of a proton from the carboxylic acid group. nih.gov

In the final stages of synthesis, the conversion of the ester intermediate to the final carboxylic acid is typically achieved through base-catalyzed hydrolysis. youtube.comchemicalbook.com This reaction is commonly carried out using a base such as sodium hydroxide (B78521) (NaOH). youtube.com The use of NaOH not only facilitates the hydrolysis of the ethyl ester group but also simultaneously neutralizes the resulting carboxylic acid, forming its sodium salt—the sodium nalidixate. In this state, the compound exists as the this compound with a sodium counter-ion.

This control of ionization is fundamental for the isolation and purification process. The solubility of nalidixic acid is pH-dependent; the anionic salt form is generally more soluble in aqueous solutions than the neutral carboxylic acid form. idosi.org During workup, the reaction mixture is often acidified (e.g., with hydrochloric acid) to neutralize the phenoxide and precipitate the nalidixic acid in its less soluble, neutral form, allowing it to be collected by filtration. youtube.com Conversely, dissolving the compound in a basic solution like NaOH is a common method for handling it in its anionic, water-soluble form. idosi.org The ability of the carboxylate and keto oxygen atoms to act as bidentate ligands for metal ions further underscores the chemical significance of the anionic form. nih.gov

Precursor Compounds and Reaction Mechanisms in Nalidixic Acid Synthesis

The classical synthesis of nalidixic acid involves a multi-step process starting from key precursor compounds. The primary starting materials are 2-amino-6-methylpyridine (B158447) and diethyl ethoxymethylenemalonate. chemicalbook.comgoogle.com

The reaction mechanism proceeds through several key intermediates:

Formation of the First Intermediate : The synthesis begins with the reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. chemicalbook.comgoogle.com In this step, one of the amino hydrogens reacts with the ethoxy group of the malonate derivative, eliminating ethanol (B145695) and forming an enamine intermediate, Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate. chemicalbook.comgoogle.com

Cyclization : The resulting intermediate is then heated, often in a high-boiling solvent like diphenyl ether, to induce thermal cyclization. google.com This intramolecular condensation reaction forms the 1,8-naphthyridine ring system, yielding the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. chemicalbook.com

Alkylation : The next step is the alkylation of the nitrogen at position 1 of the naphthyridine ring. This is achieved by treating the intermediate with an ethylating agent, such as ethyl iodide or bromoethane, in the presence of a base like potassium hydroxide. chemicalbook.comgoogle.com This reaction introduces the ethyl group characteristic of nalidixic acid.

Hydrolysis : The final step is the hydrolysis of the ethyl ester at position 3 to the corresponding carboxylic acid. youtube.comchemicalbook.com This is typically accomplished by heating with a base, such as sodium hydroxide, followed by acidification to yield nalidixic acid. youtube.com

The key compounds involved in this synthetic pathway are summarized in the table below.

| Compound Type | Compound Name | Role in Synthesis |

|---|---|---|

| Precursor | 2-Amino-6-methylpyridine | Provides the pyridine (B92270) ring segment of the naphthyridine core. |

| Precursor | Diethyl ethoxymethylenemalonate | Reacts with the precursor to form the second ring and the carboxylate side chain. |

| Intermediate | Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate | Product of the initial condensation reaction. |

| Intermediate | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Product of thermal cyclization. |

| Intermediate | Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | Product of N-alkylation. |

| Final Product | Nalidixic Acid | Obtained after hydrolysis of the ester group. |

Green Chemistry Principles in Nalidixic Acid Synthetic Research

In recent years, significant efforts have been made to align the synthesis of nalidixic acid and its derivatives with the principles of green chemistry. qeios.com The goal is to develop safer, more energy-efficient processes that minimize or eliminate the use and generation of hazardous substances. ijpsjournal.com

Key green chemistry approaches applied to quinolone synthesis include:

Use of Green Solvents and Catalysts : A notable advancement is the use of ionic liquids (ILs) as environmentally benign reaction media. sbmu.ac.ir For example, tris-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297) has been successfully used as a recyclable ionic liquid for the synthesis of nalidixic acid, achieving a high yield of 86%. sbmu.ac.ir This approach avoids the use of harmful volatile organic solvents. sbmu.ac.ir

Alternative Energy Sources : To reduce energy consumption and reaction times, alternative energy sources are employed. Microwave-assisted organic synthesis (MAOS) provides rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating methods. qeios.comijpsjournal.com Another emerging technique is the use of ultrasonic irradiation (sonochemistry), which has been shown to improve reaction rates and yields in the synthesis of 1,8-naphthyridine derivatives. ekb.eg

Catalyst-Free and Solvent-Free Methods : Research has also focused on developing reactions that proceed without a catalyst or solvent, which simplifies purification and reduces waste. qeios.com These methods align with the green chemistry principles of atom economy and waste prevention. ijpsjournal.com

These modern synthetic strategies represent a shift towards more sustainable pharmaceutical manufacturing. ejcmpr.com

| Green Chemistry Approach | Description | Advantage |

|---|---|---|

| Ionic Liquids | Using ILs like tris-(2-hydroxyethyl) ammonium acetate as a recyclable solvent and catalyst. sbmu.ac.ir | Reduces use of volatile organic compounds; catalyst can be reused. sbmu.ac.ir |

| Microwave-Assisted Synthesis | Employing microwave irradiation for heating. qeios.comijpsjournal.com | Reduces reaction time, increases energy efficiency, and can improve yields. ijpsjournal.com |

| Ultrasonication | Using ultrasonic irradiation to promote the reaction. qeios.comekb.eg | Improves reaction rates and yields under environmentally benign conditions. ekb.eg |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. qeios.com | Eliminates solvent waste, simplifies purification, and enhances process safety. ijpsjournal.com |

Molecular Mechanisms of Action of Nalidixic Acid Anion at Enzymatic Targets

Inhibition of Bacterial DNA Gyrase by Nalidixic Acid Anion

DNA gyrase, a type II topoisomerase, is the primary target of the this compound in many Gram-negative bacteria. mdpi.compatsnap.com This enzyme is crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. patsnap.com The inhibitory action of the this compound on DNA gyrase is a multifaceted process involving specific subunit interactions and the stabilization of a toxic DNA-enzyme complex.

Subunit Binding Preferences and Specificity (GyrA, GyrB)

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). acs.orgmdpi.com The this compound primarily targets the GyrA subunit. patsnap.compatsnap.com This specificity is central to its mechanism of action. The GyrA subunit is responsible for the DNA breakage and reunion activity of the enzyme. acs.org Mutations within the gyrA gene, particularly in a region known as the quinolone resistance-determining region (QRDR), can confer resistance to nalidixic acid, highlighting the critical role of this subunit in drug binding. frenoy.eu While GyrA is the principal target, some studies suggest that residues within the GyrB subunit may also form part of a quinolone-binding pocket, coming into close proximity to the GyrA QRDR and the bound DNA during the enzyme's catalytic cycle. nih.gov

Stabilization of the DNA Cleavage Complex

The catalytic cycle of DNA gyrase involves the creation of a transient double-strand break in a segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through. mdpi.com The this compound interferes with this process by stabilizing the "cleavage complex," an intermediate state where GyrA is covalently linked to the 5' ends of the broken DNA. patsnap.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. patsnap.com These breaks are ultimately lethal to the bacterial cell as they impede DNA replication. patsnap.com The formation of these stabilized cleavage complexes is a key step in the bactericidal action of nalidixic acid. nih.gov

Energetics and Kinetics of DNA Gyrase-Nalidixic Acid Anion Interaction

The interaction between the this compound and the DNA gyrase-DNA complex is a dynamic process. Studies have shown that nalidixic acid inhibits DNA synthesis rapidly in susceptible bacteria. researchgate.netnih.gov Research on norfloxacin (B1679917), a nalidixic acid analog, indicated that the drug binds to DNA with an apparent dissociation constant (Kd) in the micromolar range, and this binding affinity correlates with its inhibitory potency against DNA gyrase. nih.gov The binding is characterized by a primary process that saturates at a concentration similar to its supercoiling inhibition constant (Ki). nih.gov The interaction is also influenced by environmental factors such as pH and salt concentration. nih.gov

Molecular Dynamics and Conformational Changes upon Binding

Molecular dynamics simulations and structural studies have provided insights into the conformational changes that occur upon the binding of quinolones to the DNA gyrase-DNA complex. acs.org The binding of the this compound is thought to occur within a pocket formed by the GyrA subunit and the distorted DNA. nih.gov The presence of a divalent metal ion, such as magnesium, is believed to be essential for the activity of quinolones, acting as a bridge between the drug and the enzyme-DNA complex through a water-metal ion interaction. acs.orgacs.org This interaction stabilizes the drug within the binding pocket and facilitates the inhibition of the enzyme. The binding of the drug induces conformational changes in the enzyme that lock it in the cleavage-competent state, preventing the completion of the catalytic cycle. nih.gov

Interaction with Bacterial Topoisomerase IV by this compound

In addition to DNA gyrase, the this compound can also inhibit topoisomerase IV, another type II topoisomerase. patsnap.comselleckchem.com Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. patsnap.com While DNA gyrase is often the more sensitive target in Gram-negative bacteria, topoisomerase IV can be the primary target in some Gram-positive species for other quinolones. researchgate.net

Structural Basis of Topoisomerase IV Inhibition

Similar to DNA gyrase, topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits in Gram-negative bacteria (analogous to GyrA and GyrB, respectively). acs.org The mechanism of inhibition of topoisomerase IV by the this compound mirrors that of DNA gyrase, involving the stabilization of a cleavage complex. nih.gov The drug binds to a pocket formed by the ParC subunit and the DNA. researchgate.net Structural studies of quinolones with topoisomerase IV have revealed that a water-metal ion bridge is also crucial for mediating the interaction between the drug and the enzyme. acs.org This interaction stabilizes the drug in the active site and prevents the re-ligation of the cleaved DNA, ultimately leading to a blockage of chromosome segregation and cell death.

| Research Finding | Enzyme Target | Key Details |

| Subunit Binding | DNA Gyrase | Primarily binds to the GyrA subunit, with potential involvement of GyrB residues in forming the binding pocket. patsnap.compatsnap.comnih.gov |

| Cleavage Complex Stabilization | DNA Gyrase & Topoisomerase IV | Stabilizes the transient enzyme-DNA cleavage complex, preventing DNA re-ligation and causing double-strand breaks. patsnap.comnih.gov |

| Inhibition Kinetics | DNA Gyrase | Rapidly inhibits DNA synthesis in susceptible bacteria. researchgate.netnih.gov |

| Binding Affinity | DNA Gyrase | The binding affinity of nalidixic acid analogues to DNA correlates with their inhibitory potency. nih.gov |

| Conformational Changes | DNA Gyrase | Induces conformational changes that lock the enzyme in a cleavage-competent state. nih.gov |

| Role of Metal Ions | DNA Gyrase & Topoisomerase IV | A divalent metal ion (e.g., Mg2+) is crucial, forming a bridge between the drug and the enzyme-DNA complex. acs.orgacs.org |

| Topoisomerase IV Interaction | Topoisomerase IV | Inhibits by stabilizing the cleavage complex, with ParC being the primary subunit target. nih.govresearchgate.net |

Comparative Analysis of Gyrase vs. Topoisomerase IV Affinity and Selectivity

The this compound exhibits differential affinity and selectivity for its two primary targets, DNA gyrase and topoisomerase IV. This preference is a key determinant of its spectrum of activity, particularly against different types of bacteria.

In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target of nalidixic acid. patsnap.comnih.gov The inhibitory effect on DNA gyrase is significantly greater than on topoisomerase IV in these organisms. ajgreenchem.com Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the more susceptible target. nih.govajgreenchem.com However, older quinolones like nalidixic acid generally exhibit a stronger inhibitory action against DNA gyrase. ajgreenchem.com

Research using Staphylococcus aureus has demonstrated these differential effects. Studies have shown that nalidixic acid preferentially targets gyrase, leading to a rapid inhibition of DNA synthesis. nih.govresearchgate.net In contrast, other quinolones like norfloxacin show a preference for topoisomerase IV and result in a slower blockage of DNA replication. nih.govresearchgate.net The use of bacterial strains with specific resistance mutations in the genes encoding these enzymes (gyrA for gyrase and parC for topoisomerase IV) has been instrumental in elucidating these target preferences. nih.govresearchgate.netnih.gov For instance, a mutation in gyrA confers resistance to the effects of nalidixic acid, highlighting gyrase as its primary target. nih.gov

The following table summarizes the primary target and observed inhibition patterns of nalidixic acid in different bacterial types.

| Bacterial Type | Primary Target | Effect on DNA Synthesis |

| Gram-negative | DNA Gyrase | Rapid Inhibition |

| Gram-positive | Topoisomerase IV (less pronounced) | Slower Inhibition |

Molecular Basis of DNA Replication and Transcription Disruption

The bactericidal action of the this compound stems directly from its ability to disrupt the fundamental processes of DNA replication and transcription. patsnap.comtoku-e.com By inhibiting DNA gyrase and topoisomerase IV, the this compound prevents the necessary topological changes in DNA required for these processes to proceed. patsnap.com

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for unwinding the DNA double helix at the replication fork. patsnap.com By stabilizing the cleaved DNA-gyrase complex, the this compound effectively blocks this supercoiling activity. patsnap.com This halt in the progression of the replication fork leads to the cessation of DNA synthesis. patsnap.comnih.gov

Similarly, both DNA gyrase and topoisomerase IV are involved in decatenation, the process of separating interlinked daughter chromosomes after replication. semanticscholar.org Inhibition of these enzymes by the this compound prevents the proper segregation of newly replicated chromosomes, which is a lethal event for the dividing cell. semanticscholar.org

The accumulation of double-stranded DNA breaks, a direct consequence of the stabilized drug-enzyme-DNA complex, also contributes significantly to the disruption of both replication and transcription. patsnap.com These breaks can trigger cellular stress responses and ultimately lead to programmed cell death.

Role of Metal Ions in this compound-Enzyme Complex Formation

Metal ions, particularly divalent cations like magnesium (Mg²⁺), play a crucial role in mediating the interaction between the this compound and its target enzymes. mdpi.comacs.org Evidence suggests that a metal ion acts as a bridge, facilitating the formation of a stable ternary complex composed of the quinolone, the enzyme, and the bacterial DNA. mdpi.comnih.gov

The this compound possesses functional groups, specifically the keto and carboxylate oxygens, that are capable of chelating metal ions. acs.orgnih.gov This chelation is believed to be a key aspect of its mechanism of action. nih.gov Structural models propose the formation of a water-metal ion bridge. nih.gov In this model, a non-catalytic Mg²⁺ ion forms an octahedral complex with four water molecules and the carbonyl and carboxylate oxygen atoms of the this compound. ajgreenchem.comnih.gov Two of these coordinated water molecules then form hydrogen bonds with specific amino acid residues within the enzyme, such as serine and aspartate in GyrA, effectively linking the drug to the enzyme. nih.gov

Molecular Basis of Microbial Resistance to Nalidixic Acid Anion

Genetic Mutations in Target Enzymes Conferring Resistance

The primary mechanism of high-level resistance to nalidixic acid involves mutations in the genes encoding its principal targets: DNA gyrase and topoisomerase IV. patsnap.comnih.gov These enzymes are crucial for bacterial DNA replication, and alterations in their structure can significantly reduce the binding affinity of the nalidixic acid anion, rendering the drug ineffective. patsnap.com

The most frequent mutations conferring resistance are found within specific segments of the genes gyrA and parC, which encode subunits of DNA gyrase and topoisomerase IV, respectively. patsnap.comfrontiersin.org These segments are known as the Quinolone Resistance-Determining Regions (QRDRs). frontiersin.orgnih.gov In Escherichia coli, the QRDR of gyrA is defined as codons 67–106, while in parC it spans codons 56–108. frontiersin.org Mutations within these regions are the main cause of resistance to quinolones. nih.gov Studies have shown that a single mutation in the gyrA gene can be sufficient to confer a high level of resistance to nalidixic acid. frontiersin.org In many nalidixic acid-resistant E. coli strains, a single amino acid change in the GyrA protein is a common finding. nih.gov While DNA gyrase is the primary target in Gram-negative bacteria, mutations in topoisomerase IV (encoded by parC and parE) often contribute to higher levels of resistance. patsnap.comresearchgate.net

Specific amino acid substitutions within the QRDRs of GyrA and ParC directly impact the binding of the this compound. The most common mutation sites in the GyrA protein of E. coli are at serine-83 (Ser-83) and aspartic acid-87 (Asp-87). nih.govmdpi.com These residues are critical for the interaction between the enzyme and the quinolone. mdpi.com A substitution at Ser-83, often to leucine (B10760876) (Ser-83→Leu), is frequently observed and is sufficient to cause high-level resistance to nalidixic acid. frontiersin.orgnih.govnih.gov Changes at Asp-87 to asparagine (Asp-87→Asn), tyrosine (Asp-87→Tyr), or glycine (B1666218) (Asp-87→Gly) are also commonly detected. nih.govnih.gov While a single mutation at Asp-87 can confer nalidixic acid resistance, a second mutation at Ser-83 often leads to higher resistance levels against other fluoroquinolones. nih.govnih.gov Similarly, in the ParC protein, substitutions at serine-80 and glutamic acid-84 are associated with increased resistance. nih.govmdpi.com These substitutions alter the conformation of the enzyme's binding pocket, reducing the affinity for the this compound and thereby diminishing its inhibitory effect on DNA replication. patsnap.com

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring this compound Resistance

| Gene | Codon | Common Amino Acid Substitution(s) | Organism Example(s) | Reference(s) |

| gyrA | 83 | Serine → Leucine (Ser83Leu) | Escherichia coli | frontiersin.org, nih.gov |

| gyrA | 87 | Aspartic Acid → Asparagine (Asp87Asn) | Escherichia coli, Citrobacter freundii | nih.gov, frontiersin.org |

| gyrA | 87 | Aspartic Acid → Glycine (Asp87Gly) | Salmonella spp. | nih.gov |

| gyrA | 87 | Aspartic Acid → Tyrosine (Asp87Tyr) | Salmonella spp. | nih.gov |

| parC | 80 | Serine → Isoleucine (Ser80Ile) | Escherichia coli | nih.gov, nih.gov |

| parC | 84 | Glutamic Acid → Alanine (Glu84Ala) | Escherichia coli | nih.gov |

Efflux Pump Systems Mediating this compound Extrusion

Another key mechanism of resistance is the active removal of the this compound from the bacterial cell by efflux pumps. patsnap.com These are transport proteins that extrude a wide range of toxic substances, including antibiotics. nih.gov Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. nih.gov

In Gram-negative bacteria, the most significant efflux pump system involved in multidrug resistance is the AcrAB-TolC pump. nih.govbmbreports.orgnih.gov This is a tripartite complex belonging to the Resistance-Nodulation-Division (RND) family of transporters. bmbreports.orgopenmicrobiologyjournal.com The complex spans the entire bacterial cell envelope and consists of three components: AcrB, the inner membrane transporter; TolC, the outer membrane channel; and AcrA, the periplasmic adaptor protein that links the other two components. nih.gov The AcrAB-TolC system is known for its broad substrate profile, which includes nalidixic acid, other fluoroquinolones, detergents, and dyes. nih.govnih.gov Its constitutive expression contributes to the intrinsic resistance of bacteria like E. coli to various antimicrobial agents. nih.govopenmicrobiologyjournal.com

The expression of the acrAB operon is tightly regulated. A local repressor protein, AcrR, encoded by the acrR gene, typically controls the expression of acrAB. nih.gov Mutations in the acrR gene can lead to the overexpression of the AcrAB-TolC pump, resulting in increased resistance to its substrates, including nalidixic acid. nih.gov The pump recognizes a wide array of structurally diverse compounds, a characteristic known as polyspecificity. bmbreports.orgnih.gov This broad substrate specificity allows the AcrAB-TolC pump to contribute significantly to multidrug resistance phenotypes observed in clinical isolates. bmbreports.org

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Resistance to the this compound can also be acquired through horizontal gene transfer via plasmids. nih.gov These plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance. researchgate.netnih.gov While often not sufficient to cause clinical resistance on their own, they can facilitate the selection of higher-level resistance mechanisms, such as QRDR mutations. nih.gov

The primary PMQR mechanisms include:

Qnr proteins: These are pentapeptide repeat proteins (e.g., QnrA, QnrB, QnrS) that protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov They are thought to have originated from aquatic bacteria. nih.gov

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, though its effect on nalidixic acid is less pronounced. nih.gov

Efflux pumps: Plasmids can also carry genes for specific efflux pumps, such as QepA and OqxAB, which actively extrude quinolones from the cell. nih.gov

The presence of PMQR genes has been identified globally in both clinical and environmental bacterial isolates, contributing to the spread of quinolone resistance. nih.govnih.gov

Qnr Proteins and DNA Gyrase Protection

Qnr proteins represent a unique target protection mechanism. These proteins belong to the pentapeptide repeat family and function by shielding the bacterial DNA gyrase and topoisomerase IV—the primary targets of nalidixic acid—from the drug's inhibitory action. oup.com Nalidixic acid typically binds to the complex formed between these enzymes and DNA, stabilizing it and leading to lethal double-stranded DNA breaks. nih.govpatsnap.com Qnr proteins interact directly with the DNA gyrase, preventing nalidixic acid from effectively binding to and inhibiting the enzyme. oup.com

Structurally, Qnr proteins possess external loops that are crucial for their protective function without significantly inhibiting the gyrase's own enzymatic activity at low concentrations. asm.org Loop B, in particular, has been identified as essential for this protective capability. oup.comasm.org Research has shown that specific amino acid residues on the tower domain of the GyrA subunit of DNA gyrase interact with loop B of the Qnr protein, an interaction that is key to the protective effect. asm.org While Qnr proteins on their own only confer a low level of resistance, they can facilitate the selection of higher-level resistance mutations. oup.comnih.gov

Enzymatic Modification (e.g., AAC(6')-Ib-cr)

A second major plasmid-mediated resistance mechanism is the enzymatic inactivation of the this compound through chemical modification. The primary example of this is the AAC(6')-Ib-cr enzyme. This enzyme is a variant of an aminoglycoside acetyltransferase, which is commonly involved in resistance to aminoglycoside antibiotics. oup.com The '-cr' variant, however, possesses mutations—specifically Trp102Arg and Asp179Tyr—that expand its substrate specificity, enabling it to acetylate certain fluoroquinolones, including ciprofloxacin (B1669076). mdpi.com

This acetylation occurs on the piperazinyl amine group of the fluoroquinolone molecule. mdpi.com By adding an acetyl group, the enzyme structurally alters the antibiotic, reducing its ability to bind to its DNA gyrase target. mdpi.com The gene encoding AAC(6')-Ib-cr is frequently found on mobile genetic elements like plasmids and integrons, often alongside other resistance genes, contributing to multidrug resistance phenotypes. mdpi.com

Plasmid-Encoded Efflux Pumps (e.g., OqxAB, QepA)

Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. While many efflux pumps are chromosomally encoded, several are plasmid-mediated, facilitating their spread. The OqxAB and QepA pumps are prominent examples of plasmid-encoded efflux systems that confer resistance to the this compound. oup.com

The OqxAB pump, first identified on a conjugative plasmid in Escherichia coli from a porcine source, is a member of the Resistance-Nodulation-Division (RND) family of transporters. asm.orgbrieflands.com It is a multicomponent system, with OqxA being a periplasmic protein and OqxB a transmembrane protein. brieflands.com The oqxAB genes are often flanked by insertion sequences like IS26, suggesting their mobilization as part of a composite transposon. asm.org The OqxAB pump has a broad substrate specificity, extruding not only quinolones like nalidixic acid but also other antimicrobials such as chloramphenicol (B1208) and trimethoprim, as well as disinfectants. nih.gov Similarly, the QepA pump, belonging to the Major Facilitator Superfamily (MFS), also contributes to quinolone resistance by actively pumping these agents out of the cell. brieflands.comresearchgate.net The presence of these plasmid-borne pumps is a significant factor in the development of multidrug resistance in various Enterobacteriaceae. nih.govnih.gov

Biochemical Characterization of Resistance Mechanisms in Vitro

The elucidation of these resistance mechanisms relies on a variety of in vitro biochemical and microbiological assays. These techniques are essential for identifying the presence of a specific mechanism and quantifying its effect on antibiotic susceptibility.

Characterization of Qnr Protein Activity: The protective effect of Qnr proteins on DNA gyrase is primarily characterized using DNA supercoiling assays. In this cell-free system, purified DNA gyrase, a relaxed circular DNA substrate, and ATP are combined. The gyrase introduces negative supercoils into the DNA, which can be visualized by agarose (B213101) gel electrophoresis as a faster-migrating band compared to the relaxed form. The assay is then performed in the presence of nalidixic acid, which inhibits the supercoiling activity. The protective effect of Qnr is demonstrated by adding the purified Qnr protein to the reaction, which restores the gyrase's ability to supercoil the DNA despite the presence of the antibiotic. oup.comasm.org The minimum inhibitory concentrations (MICs) of nalidixic acid are also determined for bacterial strains engineered to express qnr genes, often using an inducible promoter to control protein expression, thereby quantifying the level of resistance conferred. oup.comnih.gov

Interactive Data Table: Effect of QnrS1 Loop B Mutations on Ciprofloxacin MIC

Characterization of AAC(6')-Ib-cr Activity: Several in vitro methods have been developed to specifically detect the enzymatic activity of AAC(6')-Ib-cr.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): This sensitive technique directly detects the product of the enzymatic reaction. A bacterial extract containing the enzyme is incubated with a fluoroquinolone substrate like ciprofloxacin. The reaction mixture is then analyzed by MALDI-TOF MS. The acetylation of ciprofloxacin results in a mass increase of 42 Da, which is readily detectable, confirming the enzyme's activity. nih.govnih.gov

Quinolone Inactivation Method (QIM): This is a microbiological assay where a ciprofloxacin-impregnated disk is incubated with the bacterial extract being tested. If the AAC(6')-Ib-cr enzyme is present, it will inactivate the antibiotic on the disk. The disk is then placed on an agar (B569324) plate lawned with a susceptible indicator organism. A lack of an inhibition zone indicates that the antibiotic was inactivated, signifying the presence of the enzyme. nih.govnih.gov

Quinolone Hodge Test (QHT): Based on the principle of the modified Hodge test, this assay detects the ability of an AAC(6')-Ib-cr-producing strain to allow a susceptible indicator strain to grow in the presence of a quinolone. The test strain is streaked from the edge of a quinolone disk towards the periphery of the plate, which has been lawned with the indicator strain. If the test strain produces the enzyme, it inactivates the diffusing antibiotic, permitting the indicator strain to grow along the streak line, creating a characteristic cloverleaf-like zone of growth. nih.govnih.gov

Interactive Data Table: Phenotypic Assays for AAC(6')-Ib-cr Detection

Characterization of Efflux Pump Activity: The presence of plasmid-encoded efflux pump genes like oqxAB and qepA is typically confirmed using molecular methods such as the Polymerase Chain Reaction (PCR). asm.orgbrieflands.com Phenotypically, their contribution to resistance is assessed by determining the MIC of nalidixic acid and other substrates. Comparing the MIC values for a strain carrying the efflux pump plasmid with its plasmid-cured variant can demonstrate the pump's direct contribution to the resistance level. Furthermore, although less specific for individual pumps, the use of broad-spectrum efflux pump inhibitors (EPIs) in susceptibility testing can provide evidence for the role of efflux in a resistance phenotype. A significant reduction in the MIC in the presence of an EPI suggests that an efflux mechanism is active.

Advanced Spectroscopic and Structural Characterization of Nalidixic Acid Anion

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nalidixic Acid Anion

NMR spectroscopy is a powerful tool for characterizing the this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure and connectivity can be obtained.

Proton and Carbon-13 NMR Chemical Shifts and Coupling Constants

The formation of the this compound from its parent acid is readily observed via ¹H NMR spectroscopy. The most significant change is the disappearance of the highly deshielded signal corresponding to the carboxylic acid proton, which typically appears around 14.89 ppm in DMSO-d₆. mdpi.com This deprotonation event confirms the formation of the carboxylate anion.

The chemical shifts of other protons in the molecule are also affected by the change in the electronic environment upon anion formation. In studies of nalidixic acid complexed with lanthanum(III), where coordination occurs through the deprotonated carboxylate group, shifts are observed for the aromatic and ethyl group protons compared to the free ligand. mdpi.com For instance, the aromatic protons at positions 5, 6, and 2, and the protons of the N-ethyl group show noticeable changes in their chemical shifts. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms, particularly the carboxyl carbon and the carbons of the naphthyridine ring, are sensitive to the protonation state of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Nalidixic Acid in Different Solvents This table presents data for the neutral acid; upon anion formation, the COOH signal disappears and other shifts are perturbed.

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) mdpi.comchemicalbook.com | Chemical Shift (δ) in CDCl₃ (ppm) psu.edu | Multiplicity & Coupling Constant (J) in DMSO-d₆ mdpi.comchemicalbook.com |

|---|---|---|---|

| -COOH | 14.89 | 13.32 | s |

| H-2 | 9.18 | 7.83 | s |

| H-6 | 8.62 | 7.58 | d, J = 8.2 Hz |

| H-5 | 7.61 | 7.19 | d, J = 8.2 Hz |

| N(1)-CH₂ | 4.66 | 4.21 | q |

| C(7)-CH₃ | 2.71 | 2.64 | s |

Table 2: Representative ¹³C NMR Chemical Shifts for a Nalidixic Acid Derivative Data for a related naphthyridine derivative provides insight into the expected chemical shift ranges.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) rjpbcs.com |

|---|---|

| C=O (Ketone) | 190.06 |

| C=O (Carboxyl) | 165.57 |

2D-NMR Techniques for Anion Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structural integrity of the this compound. grinnell.eduscience.govgrinnell.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group, and between the H-5 and H-6 protons on the naphthyridine ring, confirming their connectivity. grinnell.edugrinnell.edu

HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of each carbon atom that has a proton attached, such as C-2, C-5, C-6, and the carbons of the ethyl and methyl groups. grinnell.edugrinnell.edubeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between proton and carbon atoms. HMBC is crucial for assigning quaternary carbons, like the carbonyl (C-4) and carboxylate carbons, by observing their correlations with nearby protons. For example, the H-2 and H-5 protons would show correlations to the C-4 carbonyl carbon. grinnell.edubeilstein-journals.org

pH-Dependent NMR Studies of Anionic Species and Protonation Equilibria

The transition from the neutral nalidixic acid to its anionic form can be monitored by performing NMR titrations, where spectra are acquired over a range of pH (or pD in D₂O) values. wdh.ac.idmdpi.com Such studies are fundamental for determining the pKa value of the carboxylic acid group and understanding the distribution of species at a given pH. bmrb.io

As the pH of the solution increases, the carboxylic acid group deprotonates to form the carboxylate anion. mdpi.com This process leads to distinct changes in the NMR spectrum:

The signal for the acidic proton of the -COOH group broadens and eventually disappears.

The chemical shifts of nuclei near the site of deprotonation change significantly. The protons on the naphthyridine ring, especially H-2, and the carbons of the carboxylate group and the adjacent C-4 carbonyl group are expected to show the largest pH-dependent shifts. wdh.ac.id

By plotting the chemical shifts of specific nuclei versus pH, a titration curve can be generated, from which the pKa value can be accurately determined. Studies on nalidixic acid have shown its transport and sorption to be highly pH-dependent, particularly around its pKa of approximately 5.95, highlighting the importance of this equilibrium. science.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry provides essential information on the molecular weight and elemental composition of the this compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, is used to determine the exact mass of an ion with high precision and accuracy. rjpbcs.comresearchgate.net For the this compound ([M-H]⁻), HRMS can verify its elemental formula (C₁₂H₁₁N₂O₃⁻).

The calculated monoisotopic mass of neutral nalidixic acid (C₁₂H₁₂N₂O₃) is 232.08479 g/mol . nih.gov The this compound is formed by the loss of a proton. Therefore, HRMS analysis in negative ion mode would detect a species with a highly accurate mass-to-charge ratio (m/z) corresponding to this formula, confirming its identity. rjpbcs.com

Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of a selected ion, providing valuable structural information. unime.itscience.gov In an MS/MS experiment, the this compound ([M-H]⁻, m/z 231.08) is isolated and then fragmented by collision-induced dissociation (CID).

The fragmentation of quinolone antibiotics has been studied to understand their structure. researchgate.net For the this compound, a primary and highly characteristic fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. This process, known as decarboxylation, is a common fragmentation for deprotonated carboxylic acids.

Expected Fragmentation of this compound ([M-H]⁻):

Parent Ion: m/z 231.08

Primary Fragment: Loss of CO₂ leads to a fragment ion at m/z 187.08 ([M-H-CO₂]⁻).

Further fragmentation of the resulting ion can also occur. Studies on the fragmentation of related quinolones under positive ion mode show characteristic losses, such as the loss of water or an ethylene (B1197577) molecule from the N-1 substituent. researchgate.net Similar fragmentation logic can be applied to understand the full MS/MS spectrum of the anion. The specific fragmentation pattern observed in an MS/MS spectrum serves as a fingerprint for the structure of the this compound. unime.itnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

The vibrational characteristics of the this compound have been elucidated through infrared (IR) and Raman spectroscopy. These techniques provide insight into the molecular structure, bonding, and intermolecular interactions of the deprotonated form of nalidixic acid. The anion is formed by the deprotonation of the carboxylic acid group, leading to significant changes in the vibrational spectrum compared to the neutral molecule. researchgate.netnih.gov

A detailed vibrational analysis of nalidixic acid, assuming a Cs point group symmetry, reveals 54 fundamental modes of vibration, all of which are active in both IR and Raman spectroscopy. niscpr.res.in The deprotonation of the carboxylic acid to form the carboxylate anion is a key feature observed in the vibrational spectra of the this compound, particularly when complexed with metal ions or in an alkaline solution. researchgate.netnih.gov

Characteristic Vibrational Modes of the Carboxylate Group

The deprotonation of the carboxylic acid group in nalidixic acid to form the nalidixate anion results in the disappearance of the characteristic C=O stretching vibration of the carboxylic acid, typically observed around 1701-1726 cm-1 in the IR spectrum of the neutral molecule. researchgate.netnih.gov In its place, two new distinct bands emerge, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO-).

The asymmetric stretching vibration (νasym(COO-)) of the carboxylate group in the this compound is typically observed in the range of 1564-1651 cm-1. researchgate.netmdpi.com The symmetric stretching vibration (νsym(COO-)) appears at a lower frequency, generally in the region of 1343-1452 cm-1. researchgate.netmdpi.com The exact positions of these bands can be influenced by the local environment, such as the nature of the counter-ion in a salt or coordination to a metal center. nih.govmdpi.com For instance, in lanthanide complexes, these bands are found at approximately 1614–1618 cm-1 (asymmetric) and 1439–1443 cm-1 (symmetric). nih.gov The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group. nih.gov

Table 1: Characteristic IR Vibrational Frequencies of the Carboxylate Group in this compound and its Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |

| Asymmetric stretching (νasym(COO⁻)) | 1564–1651 | researchgate.netmdpi.com |

| Symmetric stretching (νsym(COO⁻)) | 1343–1452 | researchgate.netmdpi.com |

| νasym(COO⁻) in Lanthanide Complexes | 1614–1618 | nih.gov |

| νsym(COO⁻) in Lanthanide Complexes | 1439–1443 | nih.gov |

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding plays a significant role in the supramolecular structure of nalidixic acid and its anion, particularly in the solid state and in complexes. In the crystalline structures of nalidixic acid complexes, the carboxylate group of the anion is a primary site for hydrogen bonding interactions. rsc.orgrsc.org

Electronic Spectroscopy: UV-Vis and Fluorescence of this compound

The electronic absorption and emission properties of the this compound are distinct from its protonated form and are sensitive to the surrounding environment. These properties have been investigated using UV-Vis absorption and fluorescence spectroscopy.

Absorption Maxima and Molar Extinction Coefficients of Anionic Form

The UV-Vis absorption spectrum of the this compound, typically studied in aqueous solutions at neutral or alkaline pH, shows characteristic absorption bands. unime.itpsu.edu The deprotonated species (L-) exhibits two main absorption maxima. One strong absorption band is observed at approximately 256 nm, and a second, weaker band appears at a longer wavelength, around 330-331 nm. unime.itpsu.edu

The molar extinction coefficients (ε) for the anionic form have been determined. At 256 nm, the molar absorptivity is approximately 26,300 L mol-1 cm-1. unime.it For the band at 330 nm, the molar extinction coefficient is around 12,000 L mol-1 cm-1. unime.it These values can be compared to the protonated form (LH), which shows maxima at around 256 nm (ε ≈ 28,300 L mol-1 cm-1) and 315 nm (ε ≈ 12,100 L mol-1 cm-1). unime.it The shift in the longer wavelength band to a higher wavelength (bathochromic shift) upon deprotonation is a notable feature.

Table 2: UV-Vis Absorption Data for this compound (L-)

| λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| 256 | 26,300 | unime.it |

| 330 | 12,000 | unime.it |

| 331 | Not specified | psu.edu |

Fluorescence Quantum Yields and Lifetime Measurements of Anionic Species

The this compound is fluorescent, and its emission properties, including quantum yield and lifetime, have been studied. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the this compound, the fluorescence quantum yield can be influenced by factors such as the solvent and the presence of quenchers. nih.govacs.org In some environments, such as when bound to serum albumin, the fluorescence of the drug can be suppressed by processes like electron transfer. nih.govacs.org

Fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Measurements of fluorescence lifetimes provide further insight into the excited-state dynamics of the this compound. While specific values for the fluorescence quantum yield and lifetime of the isolated anion in various solvents are not always explicitly detailed, studies on its complexes and in different environments indicate that these are important parameters for characterizing its photophysical behavior. nih.govacs.orgbioone.org

Solvatochromic Effects on Anion Electronic Spectra

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption or fluorescence bands in response to a change in the solvent polarity. The electronic spectra of the this compound exhibit solvatochromic effects. researchgate.net

In aqueous solution, an increase in pH, which leads to the deprotonation of nalidixic acid, results in a bathochromic (red) shift of the longer wavelength absorption band from around 315 nm to 330 nm. unime.it This shift is accompanied by a hypochromic effect (decrease in molar absorptivity) at the shorter wavelength band. unime.it The sensitivity of the absorption and fluorescence spectra to the solvent environment indicates changes in the interaction between the solute (this compound) and the solvent molecules, which can affect the energy levels of the ground and excited states. researchgate.networktribe.com The ability to form hydrogen bonds with the solvent is also a contributing factor to the observed solvatochromic shifts. psu.edu

X-ray Crystallography and Single-Crystal Diffraction of this compound Salts and Complexes

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound salts and complexes is dictated by a variety of intermolecular interactions that stabilize the crystal lattice. In cocrystals of its parent acid, nalidixic acid, the molecular packing is often directed by C–H···O interactions, which assemble molecules into dimers. acs.orgresearchgate.net The molecules can adopt a herringbone motif in the unit cell. researchgate.net When the this compound is part of a larger complex, particularly with metal ions, the interactions become more complex and varied.

Hydrogen bonding plays a crucial role in the supramolecular architecture. In metal complexes involving co-ligands or solvent molecules, extensive networks of hydrogen bonds are common. These can include N–H···O, O–H···O, and C–H···O linkages. rsc.org For instance, in a silver(I)-piperazinium complex of nalidixic acid, these interactions result in a two-dimensional framework. rsc.org In certain copper(II) complexes, water molecules establish hydrogen bonds between carboxylate groups of adjacent complex units, giving rise to 2D hydrogen-bonded frameworks. rsc.org In a zinc(II) complex with diaminocyclohexane, long-range N–H···Cl hydrogen bonds are observed. mdpi.com

Beyond hydrogen bonding, other non-covalent forces contribute to the crystal packing. Intermolecular π–π interactions between the aromatic naphthyridine rings of the nalidixate ligands are significant, often leading to the formation of stacked dimers. mdpi.com In a cobalt(II) complex with pyridine (B92270), the monomeric units are connected by C–H∙∙∙O and C–H∙∙∙C interactions to form sheet-like structures. researchgate.net The interplay of these varied interactions, from strong hydrogen bonds to weaker van der Waals forces, defines the unique and stable three-dimensional structure of each this compound-containing crystal.

Table 1: Intermolecular Interactions in this compound Complexes

| Complex Type | Interacting Groups | Type of Interaction | Resulting Structure | Reference(s) |

| Ag(I)-piperazinium-nalidixate | N-H, C-H, Carbonyl O, Carboxylate O | Hydrogen Bonding (N–H···O, C–H···O) | 2D Framework | rsc.org |

| Zn(II)-diaminocyclohexane-nalidixate | Naphthyridine Rings | π–π Stacking | Stacked Dimers | mdpi.com |

| Zn(II)-diaminocyclohexane-nalidixate | Amine N-H, Chloride ion | Hydrogen Bonding (N–H···Cl) | 1D Chain | mdpi.com |

| Cu(II)-phenanthroline-nalidixate | Water, Carboxylate O | Hydrogen Bonding (O–H···O) | 2D Framework | rsc.org |

| Co(II)-pyridine-nalidixate | C-H, Carbonyl O, Aromatic C | C–H···O, C–H···C Interactions | Sheet Structure | researchgate.net |

Conformation of the this compound in Solid State

In the solid state, the this compound typically acts as a bidentate chelating ligand when coordinated to a metal center. mdpi.comacs.org The deprotonated carboxylate group and the adjacent keto (pyridone) oxygen atom of the naphthyridine ring system coordinate to the metal ion. rsc.orgmdpi.com This chelation forms a stable six-membered ring, which is a common feature in metal complexes of quinolone antibiotics.

The nine-membered heterobicyclic naphthyridine system is generally observed to be virtually planar. researchgate.net The conformation of the ethyl group attached to the nitrogen atom can vary between different crystal structures. In cocrystals of the neutral nalidixic acid, the carboxylic acid group is oriented in an anti conformation and forms an intramolecular O–H···O hydrogen bond with the keto oxygen. acs.orgresearchgate.net Upon deprotonation to form the anion and subsequent coordination to a metal, this intramolecular bond is replaced by the coordination bonds to the metal ion. The loss of the carboxylic proton is confirmed in the infrared spectra of metal complexes by the disappearance of the C=O stretching band of the carboxylic acid and the appearance of new bands characteristic of the coordinated carboxylate group. acs.orgmdpi.com

Co-crystallization with Metal Ions and Biomacromolecules

The this compound readily co-crystallizes with a wide range of metal ions, forming coordination complexes, including metal-organic frameworks (MOFs). acs.orgacs.org It can also be intercalated into inorganic layered structures and forms non-covalent adducts with large biomacromolecules. unirioja.esacs.org

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of these complexes. The nalidixate anion consistently acts as a bidentate ligand, coordinating through the pyridone and carboxylate oxygen atoms. mdpi.com The resulting coordination geometry around the metal center is highly dependent on the metal ion itself and the presence of other co-ligands.

Cobalt (Co): In a Co(II) complex with pyridine as a co-ligand, the metal center adopts a slightly distorted octahedral geometry, chelated by two nalidixate anions and two pyridine molecules. researchgate.net With Co(III) and a bipyridine co-ligand, the deprotonated nalidixate ligand also coordinates in a bidentate chelate manner. mdpi.com

Copper (Cu): A variety of Cu(II) complexes have been characterized. In a complex with histamine, the copper ion is pentacoordinated in a square pyramidal geometry, surrounded by two oxygen atoms from the nalidixate anion, two nitrogen atoms from histamine, and an apical water molecule. nih.govresearchgate.net In complexes with 1,10-phenanthroline, the coordination environment is typically square planar or square pyramidal. rsc.org

Zinc (Zn): A Zn(II) complex with (R,R)-diaminocyclohexane features an octahedral geometry where the metal is chelated by the nalidixate anion. mdpi.com The nalidixate anion has also been intercalated into zinc-aluminum layered double hydroxides (LDHs), demonstrating another form of co-crystallization with an inorganic matrix. unirioja.es

Magnesium (Mg) and Manganese (Mn): Nalidixic acid has been used as a linker to construct BioMOFs with Mg(II) and Mn(II). In these structures, the metal centers have an octahedral coordination sphere, and the nalidixate anion bridges the metal ions to form the extended framework. acs.orgacs.org

Silver (Ag): An ionic Ag(I) complex has been synthesized where the silver ion adopts a linear configuration, coordinated to two piperazinium cations, while the nalidixate anions act as counter-ions. rsc.org

Lanthanides (Ln): Complexes with several lanthanide ions (La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺) have been synthesized. mdpi.comnih.gov Spectroscopic data suggests that the nalidixate anion acts as a bidentate ligand, coordinating via the carboxylate and pyridonic oxygen atoms. mdpi.com

The co-crystallization extends to biomacromolecules. Nalidixic acid has been shown to bind non-covalently to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). acs.org Spectroscopic studies indicate the formation of stable 1:1 and 2:1 drug-protein adducts. The primary binding site for the nalidixate anion was identified in subdomain IIIA (Sudlow Site II) of the protein, with a secondary site in subdomain IIA. acs.org

Table 2: Coordination Details in this compound Metal Complexes

| Metal Ion | Co-ligand(s) | Coordination Geometry | Nalidixate Role | Reference(s) |

| Co(II) | Pyridine | Distorted Octahedral | Bidentate Chelate | researchgate.net |

| Co(III) | 2,2′-Bipyridine | Octahedral | Bidentate Chelate | mdpi.com |

| Cu(II) | Histamine, Water | Square Pyramidal | Bidentate Chelate | nih.govresearchgate.net |

| Cu(II) | 1,10-Phenanthroline | Square Planar / Pyramidal | Bidentate Chelate | rsc.org |

| Zn(II) | (R,R)-Diaminocyclohexane | Octahedral | Bidentate Chelate | mdpi.com |

| Mg(II) | None (forms MOF) | Octahedral | Bidentate Linker | acs.orgacs.org |

| Mn(II) | None (forms MOF) | Octahedral | Bidentate Linker | acs.orgacs.org |

| Ag(I) | Piperazinium | Linear (Ag-N) | Counter-anion | rsc.org |

Computational Chemistry and Theoretical Investigations of Nalidixic Acid Anion

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the structural and electronic characteristics of the nalidixic acid anion. researchgate.netchalmers.secnr.it These computational techniques offer molecular-level insights that complement experimental findings. cnr.it

DFT methods, such as B3LYP, are frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of the this compound. researchgate.netnih.gov These calculations have proven effective in predicting infrared and Raman spectra that align well with experimental data. Ab initio methods, including Hartree-Fock (HF), are also used, often in tandem with DFT, to provide a more complete theoretical picture. ntu.edu.iqwikipedia.org

Theoretical studies have also shed light on the anion's interactions in different chemical environments. For instance, calculations have been performed to understand its complexation with cyclodextrins and metal ions. mdpi.com Additionally, the planarity and aromaticity of the this compound have been investigated through these computational models.

Electronic Structure and Molecular Orbitals of the Anion (HOMO/LUMO)

The electronic behavior of the this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. ijnc.ir

The HOMO is primarily located on the carboxylate group, suggesting this as the most likely site for electrophilic attack. In contrast, the LUMO is distributed across the naphthyridine ring, indicating its susceptibility to nucleophilic attack. ijcce.ac.ir The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy is indicative of its electron-accepting character. nih.gov

DFT calculations are a common tool for determining the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. ijnc.ir The spatial distribution of these orbitals also provides valuable information about the molecule's charge transfer properties. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Property | Energy (eV) |

| HOMO | -6.724 |

| LUMO | -1.720 |

| HOMO-LUMO Gap | 5.004 |

Note: These values are based on specific semi-empirical PM7 calculations and can differ with other computational methods and basis sets. nih.gov

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are instrumental in visualizing charge distribution and predicting reactive sites for electrophilic and nucleophilic interactions. nih.gov For the this compound, MEP analysis shows regions of negative potential concentrated around the oxygen atoms of the carboxylate group, a result of deprotonation. ijcce.ac.ir

These negative potential zones highlight the areas most prone to electrophilic attack. science.gov The nitrogen atoms and the carbonyl oxygen within the naphthyridine ring also show negative potential, marking them as possible sites for interaction with electrophiles. ijcce.ac.ir Conversely, positive potential is generally observed around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis further refines the understanding of charge distribution by detailing electron density delocalization. NBO calculations for the this compound confirm a significant negative charge localization on the carboxylate group. ajchem-a.com

Theoretical pKa Calculations for the Carboxylic Acid Moiety

The acidity of the carboxylic acid group in nalidixic acid is a critical factor in its biological activity. Theoretical calculations can predict the pKa value, which quantifies this acidity. ntu.edu.iqulisboa.pt

A common computational strategy involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and then applying a solvation model to account for the aqueous environment. ntu.edu.iq The accuracy of the predicted pKa is highly sensitive to the chosen theoretical level and solvation model. ntu.edu.iq

Studies have demonstrated that the pKa of nalidixic acid is influenced by the electronic properties of the naphthyridine ring. researchgate.net Theoretical calculations have yielded pKa values that are in close agreement with the experimentally determined value of approximately 6.0. nih.govnih.govmdpi.commdpi.com This provides a solid theoretical basis for understanding the ionization state of nalidixic acid at various pH levels. researchgate.net

Fukui Functions and Local Reactivity Descriptors

Fukui functions and related local reactivity descriptors, derived from conceptual DFT, are employed to identify the most reactive sites within a molecule. researchgate.netnih.gov These descriptors quantify the change in electron density at a specific atomic site when an electron is added or removed. nih.govfaccts.de

For the this compound, the Fukui function for nucleophilic attack (f+) points to the carboxylate group as the most susceptible site for an electrophile. researchgate.net The Fukui function for electrophilic attack (f-), on the other hand, identifies the naphthyridine ring as the region most likely to be attacked by a nucleophile. researchgate.netfaccts.de

Other descriptors like local softness and philicity offer additional insights into the anion's local reactivity. tandfonline.com These computational tools are invaluable for predicting the regioselectivity of chemical reactions involving the this compound. science.govtandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the this compound's behavior over time, offering a complementary perspective to the static information from quantum chemical calculations. cnr.itmdpi.com MD simulations are particularly useful for examining the anion's interactions with its surrounding environment, such as solvent molecules. mdpi.comijcce.ac.ir

Anion Solvation Dynamics in Various Media

The solvation of the this compound is a critical factor influencing its solubility, stability, and transport properties. diva-portal.orgpermegear.com MD simulations can model this process in different solvents, including water and organic media. acs.org

These simulations can reveal the structure of the solvation shell around the anion. In an aqueous solution, water molecules are expected to form strong hydrogen bonds with the oxygen atoms of the carboxylate group. ijcce.ac.ir The radial distribution function (RDF) derived from MD simulations provides quantitative data on the number and distance of solvent molecules in the immediate vicinity of the anion. ijcce.ac.ir

By tracking the movement of solvent molecules, MD simulations also offer insights into the dynamics of solvation, such as how long solvent molecules remain in the solvation shell. pnas.org This information is crucial for a microscopic understanding of the interactions between the this compound and its environment. biorxiv.org

Binding Dynamics with DNA Gyrase and Topoisomerase IV

Computational studies have provided insights into the binding dynamics of the this compound with its primary bacterial targets, DNA gyrase and topoisomerase IV. These type II topoisomerases are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. mdpi.com The this compound is understood to inhibit the formation of the bacterial DNA gyrase-DNA complex, a critical step in DNA supercoiling during bacterial replication. biointerfaceresearch.com

The binding affinity, often expressed as binding energy, can be calculated through these computational models. For example, docking studies of nalidixic acid with the E. coli DNA Gyrase A subunit have reported binding affinities around -5.5 kcal/mol. abap.co.in Such studies also allow for the comparison of binding affinities to both native and mutated forms of the enzymes, which is critical for understanding mechanisms of antibiotic resistance. abap.co.in

Interlayer Space Intercalation in Layered Materials

The this compound can be intercalated into the interlayer spaces of layered materials, such as layered double hydroxides (LDHs). unirioja.esmdpi.comresearchgate.net This process involves the insertion of the anionic form of nalidixic acid between the positively charged layers of the LDH, a class of materials with the general formula [M(II)1-xM(III)x(OH)2]x+[(An-)x/n·mH2O]x−. frontiersin.orgresearchgate.net This intercalation is a promising strategy for developing controlled-release drug delivery systems. ijcce.ac.irijcce.ac.ir

The intercalation can be achieved through methods like ion exchange or coprecipitation. unirioja.esresearchgate.net To facilitate the intercalation of the this compound, its carboxylic group is deprotonated, often by adjusting the pH of the solution to around 10. mdpi.com The success of the intercalation is verified using techniques like X-ray diffraction (XRD) and infrared spectroscopy. researchgate.net XRD patterns show an increase in the interlayer distance of the LDH, confirming the accommodation of the nalidixic acid anions. mdpi.comresearchgate.net For instance, the intercalation of nalidixic acid into a ZnAl-LDH resulted in an interlayer distance of 22.5 Å, suggesting a bi-layered arrangement of the anions within the interlayer space. mdpi.comresearchgate.net

Molecular dynamics simulations have been used to model the intercalation process and the subsequent release of the this compound. ijcce.ac.irijcce.ac.ir These simulations provide insights into the orientation and distribution of the drug molecules within the LDH layers. ijcce.ac.irijcce.ac.ir For example, simulations of nalidixic acid in Zn2Al-LDH indicated a relatively horizontal orientation of the drug anion in the interlayer space. ijcce.ac.irijcce.ac.ir These computational models also help in understanding the release dynamics, showing that the release of the drug is slower than that of water molecules, which is a key feature of a controlled-release system. ijcce.ac.irijcce.ac.ir

The table below summarizes experimental data on the intercalation of the this compound in different LDH materials.

| LDH Material | Intercalation Method | Interlayer Distance (Å) | Reference |

| ZnAl-LDH | Ion Exchange | 22.5 | mdpi.comresearchgate.net |

| MgAl-LDH | Not Specified | 22.3 | researchgate.net |

| Zn2Al-LDH | Not Specified | 8.16 (simulated) | ijcce.ac.irijcce.ac.ir |

| LTbH | Ion Exchange/Co-precipitation | Not Specified | rsc.org |

| LGdH | Ion Exchange/Co-precipitation | Not Specified | rsc.org |

| LDyH | Ion Exchange/Co-precipitation | Not Specified | rsc.org |

Molecular Docking and Ligand-Protein Interaction Modeling

Prediction of Binding Modes and Affinities to Target Enzymes

Molecular docking is a computational technique extensively used to predict the binding modes and affinities of ligands, such as the this compound, to their protein targets. visionpublisher.info This method is crucial in drug discovery for understanding the mechanism of action at a molecular level. researchgate.net For the this compound, the primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV. mdpi.comscispace.com

Docking studies can predict the specific amino acid residues within the binding site that interact with the ligand. In silico molecular docking has confirmed that the this compound binds to the minor groove of DNA and to Site I of serum albumins. nih.gov The binding affinity is quantified by a docking score or binding energy, with a more negative value indicating a stronger interaction. abap.co.in For example, molecular docking of nalidixic acid with E. coli DNA gyrase A showed a binding affinity of -5.5 kcal/mol for a mutated protein and -5.3 kcal/mol for the native protein. abap.co.in

These computational predictions are valuable for understanding how mutations in the target enzymes can lead to antibiotic resistance by altering the binding affinity. abap.co.in Furthermore, docking studies can be performed on a series of nalidixic acid derivatives to correlate their predicted binding affinities with their observed biological activities. researchgate.net For instance, docking of nalidixic acid derivatives into the DNA gyrase cleavage complex of S. aureus has shown a good correlation between the calculated binding energy and the experimentally determined minimum inhibitory concentration (MIC) values. researchgate.net

The table below presents a selection of reported binding affinities of the this compound and its derivatives with target enzymes.

| Ligand | Target Enzyme | Software | Binding Affinity (kcal/mol) | Reference |

| Nalidixic acid | E. coli DNA Gyrase A (mutated) | AutoDock Vina | -5.5 | abap.co.in |

| Nalidixic acid | E. coli DNA Gyrase A (native) | AutoDock Vina | -5.3 | abap.co.in |

| Nalidixic acid derivative (4f) | Bacterial Enzyme Target | Not Specified | -9.8 | nih.gov |

| Nalidixic acid derivative (4h) | Bacterial Enzyme Target | Not Specified | -9.6 | nih.gov |

| Nalidixic acid | Human Serum Albumin (Site I) | AutoDock 4.0 | -34.10 kJ/mol | biointerfaceresearch.com |

Rational Design Principles for Novel Analogues

The insights gained from molecular docking and interaction modeling provide a foundation for the rational design of novel analogues of nalidixic acid with potentially improved properties. mdpi.comrsc.orgrsc.org By understanding the key interactions between the this compound and its target enzymes, medicinal chemists can design new molecules with enhanced binding affinity, and consequently, greater antibacterial potency. mdpi.com

Rational drug design based on the nalidixic acid scaffold often involves modifications at various positions of the quinolone or naphthyridine ring system. researchgate.net The goal is to introduce chemical groups that can form additional favorable interactions with the amino acid residues in the enzyme's binding pocket. For example, if a docking study reveals a hydrophobic pocket near the bound ligand, adding a hydrophobic group to the analogue at the corresponding position could increase its binding affinity.

This structure-based drug design approach has been applied to develop new quinolone antibiotics that can overcome existing resistance mechanisms. rsc.org For instance, if resistance is caused by a mutation that weakens the binding of nalidixic acid, new analogues can be designed to specifically interact with the mutated enzyme. abap.co.in Computational methods can be used to screen virtual libraries of nalidixic acid analogues to predict their binding affinities before they are synthesized, thus saving time and resources. mun.ca The development of newer generation quinolones has been guided by these principles, leading to compounds with broader antibacterial spectra and improved pharmacological properties. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comgalaxy.ai For the this compound and its derivatives, QSAR models can predict the antibacterial activity based on various molecular descriptors. researchgate.netnih.gov These descriptors can be steric, electronic, or hydrophobic in nature. nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of nalidixic acid-based 1,2,4-triazole (B32235) derivatives. researchgate.net These models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For example, a CoMFA or CoMSIA map might indicate that a bulky group is favored in one region (steric effect) or that an electron-withdrawing group is preferred in another (electrostatic effect). researchgate.net One such study on nalidixic acid derivatives found that lipophilic and steric parameters were key for their antimicrobial activity. nih.gov

Pharmacophore modeling, another important computational tool, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. For nalidixic acid and other quinolones, the pharmacophore consists of a fused bicyclic ring system (naphthyridone or quinolone core) with a conserved 1,4-dihydro-4-oxo-3-pyridine carboxylic acid moiety. mdpi.com This pharmacophore is crucial for the interaction with DNA gyrase and topoisomerase IV. mdpi.com

Interaction of Nalidixic Acid Anion with Biomacromolecules Beyond Primary Targets

Binding to Serum Albumins and Transport Proteins (Molecular Mechanism)

The interaction of the nalidixic acid anion with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a key determinant of its pharmacokinetics. These proteins act as primary carriers in blood circulation. biointerfaceresearch.com Nalidixic acid is reported to be 93% bound to proteins in the blood. drugbank.com

Spectroscopic techniques, particularly fluorescence spectroscopy, have been instrumental in elucidating the binding of this compound to serum albumins. Studies consistently show that the this compound quenches the intrinsic fluorescence of HSA and BSA, which primarily arises from tryptophan residues. researchgate.netacs.orgnih.gov

The binding of nalidixic acid to HSA and BSA has been investigated at a physiological pH of 7.4. researchgate.netacs.orgnih.gov Analysis of the fluorescence quenching data reveals the formation of stable, noncovalent adducts. researchgate.netacs.orgnih.gov The mechanism of fluorescence quenching has been identified as a static process, validated by time-resolved fluorescence spectroscopy (TRFS), indicating the formation of a ground-state complex between the anion and the protein. tandfonline.com In these complexes, the protein's fluorescence is strongly quenched through an energy transfer mechanism. researchgate.netacs.orgnih.gov

Laser flash photolysis experiments have shown that upon excitation, a radical pair is formed, consisting of a tyroxyl radical and a reduced nalidixate anion radical. researchgate.netacs.orgnih.gov This process has been shown to specifically involve the Tyr411 residue in HSA. researchgate.netacs.orgnih.gov The binding constants (K) derived from these studies indicate a strong affinity. For instance, a copper(II) complex of nalidixic acid showed high binding constants of 3.18 × 10⁵ M⁻¹ for HSA and 7.44 × 10⁴ M⁻¹ for BSA, with the interaction being favored by both enthalpy and entropy changes. tandfonline.com

| Parameter | Finding | Source(s) |